molecular formula C19H18N6O5S3 B14113133 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14113133
M. Wt: 506.6 g/mol
InChI Key: KMIPKYQIOVAHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefditoren is a broad-spectrum third-generation cephalosporin antibiotic. It is commonly used to treat bacterial infections of the skin and respiratory tract. Cefditoren is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating various infections .

Preparation Methods

Cefditoren is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves several key steps, including silanization, acylation, and esterification. The final product, cefditoren pivoxil, is a prodrug that is hydrolyzed in the body to release the active cefditoren .

Industrial production methods focus on optimizing yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Cefditoren undergoes various chemical reactions, including:

    Oxidation: Cefditoren can be oxidized under specific conditions, leading to the formation of degradation products.

    Reduction: Reduction reactions are less common but can occur under certain conditions.

    Substitution: Cefditoren can undergo substitution reactions, particularly involving its β-lactam ring.

Common reagents used in these reactions include p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The major products formed from these reactions are typically degradation products that are identified using infrared and mass spectroscopy .

Scientific Research Applications

Cefditoren has a wide range of scientific research applications:

Mechanism of Action

Cefditoren exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall biosynthesis arrest and eventual bacterial cell lysis. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPKYQIOVAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869416
Record name 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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